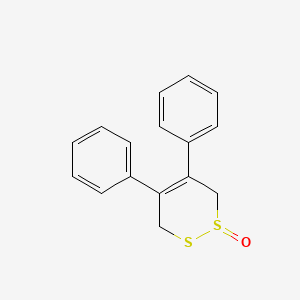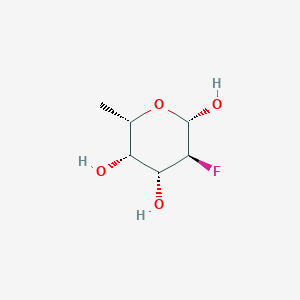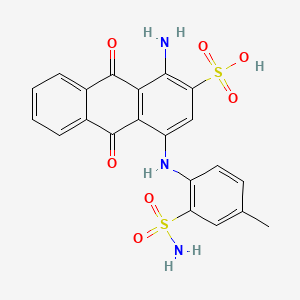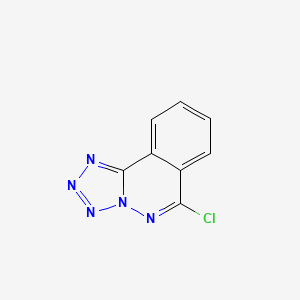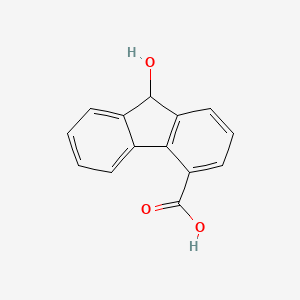
9-hydroxy-9H-fluorene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of fluorene, characterized by the presence of a hydroxyl group at the 9th position and a carboxylic acid group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroxy-9H-fluorene-4-carboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-4-carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed:
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 9-Hydroxy-9H-fluorene-4-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific biological targets.
Medicine: The compound and its derivatives have potential applications in drug development. They may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism by which 9-hydroxy-9H-fluorene-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
9H-Fluorene-4-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
9-Hydroxyfluorene: Lacks the carboxylic acid group, affecting its solubility and chemical behavior.
4-Hydroxy-9H-fluorene-9-carboxylic acid: Positional isomer with different physical and chemical properties.
Uniqueness: 9-Hydroxy-9H-fluorene-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups at specific positions on the fluorene backbone. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
7071-85-4 |
|---|---|
Formule moléculaire |
C14H10O3 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
9-hydroxy-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H10O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7,13,15H,(H,16,17) |
Clé InChI |
KPCFAKDCVIBJCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


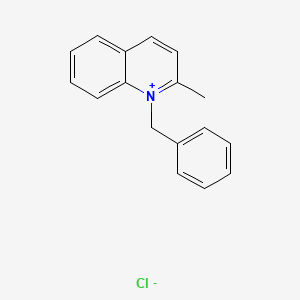
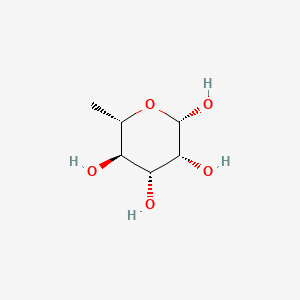


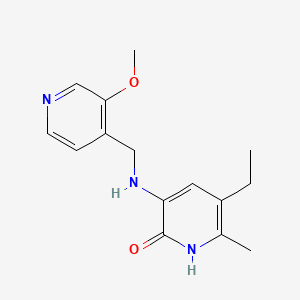

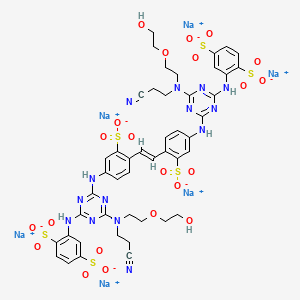
![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)
